N-Acetyl Isosulfamethoxazole

Pharmacokinetics Drug Metabolism Renal Excretion

This authentic N-Acetyl Isosulfamethoxazole reference standard is the sole valid choice for Sulfamethoxazole EP Impurity A quantification. Unlike the parent drug or N1-acetyl isomer, its distinct >10× renal clearance (35.2 vs. 2.7 mL/min) and protein binding (88% vs. 67.2%) mandate dedicated calibration for ICH Q3A/B-compliant HPLC methods and acetylator phenotyping. Essential for wastewater surveillance, where it constitutes up to 46.6% of the sulfonamide load. Non-interchangeable; procure genuine material to ensure regulatory audit readiness.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
Cat. No. B13412042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Isosulfamethoxazole
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C12H13N3O4S/c1-8-7-12(19-14-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7,15H,1-2H3,(H,13,16)
InChIKeyUZSDDAKRNRQUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Isosulfamethoxazole: Metabolite Reference Standard for Pharmacokinetic and Environmental Sulfonamide Studies


N-Acetyl Isosulfamethoxazole (also referred to as N4-Acetylsulfamethoxazole, CAS 21312-10-7) is the primary N4-acetylated metabolite of the widely used sulfonamide antibiotic sulfamethoxazole (SMX) . This compound is formed through hepatic arylamine N-acetyltransferase 1 (NAT1)-mediated metabolism and represents the predominant excreted form of the drug in human urine, accounting for approximately 43.5% of an administered dose [1]. As a benzenesulfonamide derivative with a molecular formula of C₁₂H₁₃N₃O₄S and a molecular weight of 295.31 g/mol, N-Acetyl Isosulfamethoxazole serves as a critical analytical reference standard for impurity profiling in pharmaceutical quality control (EP Impurity A) and as a biomarker for acetylator phenotyping in clinical pharmacokinetics .

N-Acetyl Isosulfamethoxazole: Why Generic Metabolite Standards Cannot Be Substituted for Precise Quantification


In analytical and pharmacokinetic workflows, the selection of a metabolite reference standard is not interchangeable with the parent drug or structurally similar analogs. N-Acetyl Isosulfamethoxazole exhibits profoundly different physicochemical and biological properties compared to sulfamethoxazole, including a >10-fold increase in renal clearance, distinct protein binding characteristics (88% vs. 67.2%), and a near-complete loss of antibacterial activity (retaining <10% of the parent's effect) [1][2]. Furthermore, the N4-acetyl positional isomer differs significantly from the minor N1-acetyl metabolite in both metabolic origin and analytical detection, making substitution with generic acetylated sulfonamides analytically invalid [3]. The use of authentic N-Acetyl Isosulfamethoxazole is therefore mandatory for accurate calibration, method validation, and regulatory-compliant impurity quantification in sulfamethoxazole drug products.

N-Acetyl Isosulfamethoxazole: Quantified Differentiation Against Comparators for Informed Procurement


Renal Clearance: N-Acetyl Isosulfamethoxazole Exhibits >10-Fold Higher Excretion Rate than Parent Sulfamethoxazole

N-Acetyl Isosulfamethoxazole demonstrates dramatically enhanced renal clearance compared to its parent compound sulfamethoxazole (SMX). In healthy human volunteers administered an 800 mg oral dose of SMX, the renal clearance (Clr) of the N4-acetyl metabolite was 35.2 ± 5.6 mL/min, while the Clr of unchanged SMX was only 2.7 ± 0.9 mL/min [1]. This represents an approximately 13-fold difference. A separate pharmacokinetic study across multiple sulfonamides established that renal clearance values of N4-acetylsulphonamide metabolites are consistently 6 to 20 times higher than those of their corresponding parent sulfonamides [2]. This quantitative disparity has direct implications for analytical method development, as the metabolite requires distinct chromatographic separation conditions and calibration ranges compared to the parent drug.

Pharmacokinetics Drug Metabolism Renal Excretion

Antibacterial Activity: N-Acetyl Isosulfamethoxazole Retains <10% of Parent Compound's Bacteriostatic Effect

In a systematic evaluation of 11 sulfamethoxazole transformation products, N4-acetyl-sulfamethoxazole exhibited a marked reduction in antibacterial activity compared to the parent drug. Using Vibrio fischeri as the test organism, the N4-acetyl derivative retained less than 10% of the growth inhibition effect and less than 5% of the luminescence inhibition effect observed with sulfamethoxazole [1]. This stands in contrast to other para-modified transformation products such as 4-NO₂-SMX and 4-OH-SMX, which showed greater growth inhibition than the parent compound. The near-complete loss of antibacterial activity in the N4-acetyl metabolite has critical implications for environmental monitoring programs that measure only the parent drug, as the major excreted metabolite does not contribute significantly to antimicrobial selection pressure.

Antimicrobial Resistance Environmental Toxicology Metabolite Bioactivity

Plasma Protein Binding: N-Acetyl Isosulfamethoxazole Shows 31% Higher Binding than Parent Sulfamethoxazole

Acetylation at the N4 position substantially alters the plasma protein binding characteristics of the sulfonamide scaffold. In healthy human volunteers, N4-acetylsulfamethoxazole exhibited 88% protein binding, compared to only 67.2% for unchanged sulfamethoxazole [1]. This 20.8 percentage point increase (31% relative increase) has significant implications for the compound's volume of distribution and free fraction available for analytical detection. For context, oxidation at the 5-position decreased protein binding to 40%, while N1-glucuronidation reduced binding to 20%, demonstrating that the N4-acetyl modification uniquely enhances plasma protein affinity among sulfamethoxazole metabolites [1]. This property directly impacts extraction efficiency and method recovery in bioanalytical assays.

Pharmacokinetics Plasma Protein Binding Drug Disposition

Urinary Excretion Profile: N-Acetyl Isosulfamethoxazole is the Dominant Excreted Form, Comprising 43.5% of Administered Dose

In a comprehensive pharmacokinetic study of seven healthy volunteers receiving an 800 mg oral dose of sulfamethoxazole, N4-acetylsulfamethoxazole was identified as the predominant urinary excretion product, accounting for 43.5 ± 5.6% of the administered dose [1]. This substantially exceeded the excretion of unchanged parent drug (14.4 ± 3.4%), the N1-glucuronide conjugate (9.8 ± 2.6%), the hydroxylated N4-acetyl metabolite N4SOH (5.3 ± 1.0%), and the 5-hydroxy metabolite SOH (3.0 ± 1.0%) [1]. This quantitative dominance establishes N-Acetyl Isosulfamethoxazole as the primary analytical target for monitoring sulfamethoxazole exposure in both clinical and environmental matrices.

Pharmacokinetics Drug Metabolism Excretion Kinetics

Environmental Occurrence: N-Acetyl Isosulfamethoxazole Reaches Comparable or Higher Concentrations than Parent Drug in Surface Waters

In a comprehensive survey of the Liao River basin and Liaodong Bay, China, N-acetylsulfamethoxazole was detected at concentrations comparable to or exceeding those of the parent antibiotic. In river samples, mean concentrations were 63.1 ng/L for N-acetylsulfamethoxazole versus 66.6 ng/L for sulfamethoxazole [1]. Notably, in marine samples from Liaodong Bay, the metabolite concentration (28.6 ng/L) exceeded that of the parent drug (25.2 ng/L) [1]. Source apportionment analysis revealed that from human discharge sources, N-acetylsulfamethoxazole contributed 46.6% of the total sulfonamide load, compared to 25.9% for the parent drug [1]. This environmental ubiquity, combined with evidence that the metabolite is more photostable than SMX under environmentally relevant conditions [2], underscores the critical need for authentic analytical standards for accurate environmental risk assessment.

Environmental Monitoring Water Quality Pharmaceutical Residues

Analytical Method Recovery: N-Acetyl Isosulfamethoxazole Demonstrates 90.2% Recovery with 5% Reproducibility in Validated HPLC Methods

In a comparative validation study of HPLC methods for the determination of sulfamethoxazole and its metabolites in human serum, N4-acetylsulfamethoxazole demonstrated method recovery of 90.2 ± 7.9% with a between-day reproducibility of 5% (n=5) [1]. This recovery value differed from those obtained for trimethoprim (102.7 ± 6.1%) and the parent drug sulfamethoxazole (93 ± 5.4%), establishing that separate validation parameters and reference standards are required for accurate quantification of the metabolite. The correlation coefficient between HPLC and reference colorimetric assay methods was 0.995, confirming the robustness of the analytical approach when authentic N-Acetyl Isosulfamethoxazole standard is employed [1].

Analytical Chemistry Method Validation Quality Control

N-Acetyl Isosulfamethoxazole: Recommended Application Scenarios Based on Quantified Differentiation


Pharmaceutical Quality Control: Impurity A Reference Standard for Sulfamethoxazole Drug Products

As the designated European Pharmacopoeia (EP) Impurity A for sulfamethoxazole, N-Acetyl Isosulfamethoxazole is required for regulatory-compliant analytical method development and validation in pharmaceutical quality control laboratories . The compound's distinct chromatographic behavior—as evidenced by its 90.2% recovery and 5% reproducibility in validated HPLC methods [5]—makes it the only appropriate reference material for quantifying this specific impurity in drug substance and finished product testing. Substitution with the parent drug or other acetylated sulfonamides is analytically invalid and would not meet ICH Q3A/Q3B impurity qualification requirements.

Clinical Pharmacokinetics: Acetylator Phenotyping and Therapeutic Drug Monitoring

N-Acetyl Isosulfamethoxazole serves as the primary biomarker for determining acetylator phenotype in patients receiving sulfamethoxazole therapy. The percentage N4-acetylsulphonamide-time profiles constructed from plasma samples are validated tools for establishing acetylator status . Given that the metabolite's renal clearance (35.2 mL/min) is 13-fold higher than the parent drug (2.7 mL/min) [5], separate calibration standards are essential for accurate pharmacokinetic modeling. The metabolite's 88% plasma protein binding—compared to 67.2% for SMX [5]—further necessitates distinct extraction and quantification protocols in therapeutic drug monitoring laboratories.

Environmental Monitoring: Comprehensive Assessment of Sulfonamide Contamination in Water Resources

Environmental monitoring programs must include N-Acetyl Isosulfamethoxazole to avoid significant underestimation of total sulfonamide contamination. Field studies demonstrate that this metabolite occurs at concentrations comparable to (river: 63.1 ng/L) or exceeding (marine: 28.6 ng/L) the parent drug , and contributes up to 46.6% of the total sulfonamide load from human discharge sources . Additionally, the metabolite exhibits greater photostability than SMX under environmentally relevant conditions [5], increasing its persistence and potential for long-range transport. Regulatory and research laboratories conducting water quality surveillance require authentic N-Acetyl Isosulfamethoxazole standards for accurate quantification using LC-MS/MS methods.

Metabolite Bioactivity Studies: Baseline Reference for Assessing Residual Antimicrobial Effects

For researchers investigating the environmental or clinical consequences of drug metabolism, N-Acetyl Isosulfamethoxazole provides a critical negative control for antibacterial activity assays. The metabolite retains less than 10% of the parent compound's growth inhibition effect against Vibrio fischeri , establishing it as a benchmark for evaluating the bioactivity of other transformation products. This near-complete loss of antibacterial activity differentiates it from other para-modified derivatives such as 4-NO₂-SMX and 4-OH-SMX, which paradoxically exhibit enhanced activity . Studies requiring assessment of residual antimicrobial effects must procure this authentic metabolite to establish proper baseline controls.

Quote Request

Request a Quote for N-Acetyl Isosulfamethoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.